Biotin-(5-fluorescein)-conjugate
Overview
Description
Biotin-(5-fluorescein)-conjugate, also known as this compound, is a useful research compound. Its molecular formula is C33H32N4O8S and its molecular weight is 644.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Fluoresceins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of Biotin-(5-fluorescein)-conjugate, also known as N-(Biotinylamidoethyl)-fluorescein-5-carboxamide, is avidin , a protein found in egg whites . Avidin has a high affinity for biotin, a vitamin that plays a key role in cellular processes such as fatty acid synthesis and amino acid metabolism .
Mode of Action
this compound interacts with its target, avidin, through a process known as binding . The fluorescein part of the molecule is a fluorophore, which means it can absorb light at a certain wavelength and re-emit it at a longer wavelength . When the compound binds to avidin, the fluorescence or absorbance of the molecule is quenched .
Biochemical Pathways
It can be used to study the binding of biotin to avidin, which is important in various biological processes .
Pharmacokinetics
It is known that the compound is stable under normal storage conditions, and it can be resuspended in dmso or dmf .
Result of Action
The binding of this compound to avidin results in the quenching of the compound’s fluorescence or absorbance . This can be used to detect and quantify biotin-binding sites, providing valuable information for research in areas such as peptide and protein analysis .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature. The compound should be protected from light and stored at room temperature to maintain its stability . Furthermore, the fluorescence of the compound can be affected by the pH of the environment .
Biochemical Analysis
Biochemical Properties
Biotin-(5-fluorescein)-conjugate plays a significant role in biochemical reactions, particularly in the detection and quantitation of biotin-binding sites . It interacts with proteins such as avidin and streptavidin . Upon binding to these proteins, the fluorescence or absorbance of this compound is quenched , providing a measurable signal that can be used in various biochemical assays.
Cellular Effects
In cellular processes, this compound influences cell function by acting as a fluorescent marker. It allows for the visualization and tracking of biotin-labelled molecules within cells. For instance, when expressed in neural progenitor cells, a designed protein was able to bind both the this compound and biotinylated PLGA nanoparticles, and was able to release the this compound in response to urokinase plasminogen activator .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules like avidin and streptavidin . This binding leads to a decrease in the fluorescence intensity of the compound, which can be quantified and used to measure the presence and quantity of biotin-binding sites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with biotin-binding proteins like avidin and streptavidin . These proteins may facilitate the localization or accumulation of the compound in specific cellular compartments.
Biological Activity
Biotin-(5-fluorescein)-conjugate, also known as N-(Biotinylamidoethyl)-fluorescein-5-carboxamide, is a compound that combines the properties of biotin and fluorescein. This conjugate is widely utilized in molecular biology and biochemistry due to its unique ability to facilitate specific binding and fluorescence detection in various assays.
Structure and Synthesis
The this compound consists of two functional moieties: biotin , which has a high affinity for avidin and streptavidin proteins, and fluorescein , a fluorescent dye that emits light upon excitation. The structure includes a spacer arm, typically an amide linkage with an ethylene chain, which connects these two regions, allowing both functionalities to remain active during biological assays.
The synthesis of this conjugate generally involves multi-step organic reactions. A common method includes activating the carboxylic acid group on fluorescein and reacting it with a biotin derivative that contains an amine group. This synthetic approach ensures the retention of both biotin's binding capabilities and fluorescein's fluorescent properties .
Biological Applications
The primary biological activity of this compound lies in its application for detecting and quantifying biotinylated molecules through avidin/streptavidin interactions. This conjugate is particularly useful in:
- Fluorescence Microscopy : The conjugate enables visualization of biotinylated targets in cellular studies.
- Quantitative Assays : It allows for sensitive detection of avidin and streptavidin concentrations based on fluorescence quenching, which occurs upon binding .
Table 1: Key Properties of this compound
Property | Description |
---|---|
Molecular Weight | Varies based on synthesis conditions |
Binding Affinity | High affinity for avidin/streptavidin |
Excitation Wavelength | 490 nm |
Emission Wavelength | 524 nm |
Application | Detection of biotinylated molecules |
Case Studies
Several studies have highlighted the effectiveness of this compound in various research contexts:
- Cellular Uptake Studies : Research demonstrated that biotin-conjugated probes exhibited efficient internalization in biotin-receptor positive cancer cells via receptor-mediated endocytosis (RME). The study showed significant fluorescence intensity increase over time, indicating effective cellular uptake .
- Multifunctional Conjugates : A study focused on assembling multifunctional streptavidin-biotin conjugates reported that varying the number of biotinylated molecules per streptavidin significantly affected cellular uptake. This highlights the versatility of biotin-fluorescein conjugates in targeted delivery systems for cancer therapy .
- Quantitative Assays : Another research effort developed a fluorimetric assay using this compound for accurate quantification of avidin and streptavidin in complex biological samples. The assay demonstrated high sensitivity, capable of detecting concentrations as low as 2 nM .
The mechanism by which this compound operates is primarily through the strong binding interaction between biotin and streptavidin. Upon binding, the fluorescence emitted by fluorescein can be quenched or enhanced depending on the specific assay conditions, allowing researchers to measure the concentration of target proteins accurately.
Properties
IUPAC Name |
5-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylcarbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N4O8S/c38-18-6-9-21-25(14-18)45-26-15-19(39)7-10-22(26)29(21)20-8-5-17(13-23(20)32(42)43)31(41)35-12-11-34-28(40)4-2-1-3-27-30-24(16-46-27)36-33(44)37-30/h5-10,13-15,24,27,30,38H,1-4,11-12,16H2,(H,34,40)(H,35,41)(H,42,43)(H2,36,37,44)/t24-,27-,30-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUFXKZUEOKPSD-LFERIPGTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N4O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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